Chromium adenosine diphosphate

Description

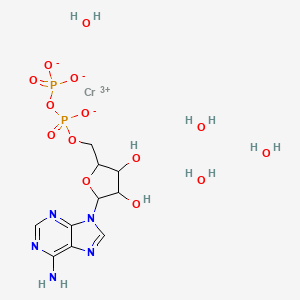

Structure

3D Structure of Parent

Properties

CAS No. |

73037-58-8 |

|---|---|

Molecular Formula |

C10H20CrN5O14P2 |

Molecular Weight |

548.23 g/mol |

IUPAC Name |

[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate;chromium(3+);tetrahydrate |

InChI |

InChI=1S/C10H15N5O10P2.Cr.4H2O/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;;;;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);;4*1H2/q;+3;;;;/p-3 |

InChI Key |

GUWJZMSKWAPDSJ-UHFFFAOYSA-K |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O)N.O.O.O.O.[Cr+3] |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O)N.O.O.O.O.[Cr+3] |

Synonyms |

adenosine diphosphate, chromium conjugated monoacid beta-chromium monodentate complex of ADP beta-CrADP chromium adenosine diphosphate CrADP |

Origin of Product |

United States |

Synthesis and Characterization Methodologies for Academic Applications

Preparation of Chromium(III) Adenosine (B11128) Diphosphate (B83284) Complexes for In Vitro Investigations

The synthesis of Chromium(III) adenosine diphosphate (Cr-ADP) complexes for research applications is a well-documented process, often aimed at creating stable analogs to probe the active sites of enzymes. tandfonline.comnih.gov The general principle involves the reaction of a Cr(III) salt with adenosine diphosphate under controlled conditions.

A common method for preparing Cr(III)-nucleotide complexes involves heating the reactants together. american.edu For instance, Cr(III)-AMP (Adenosine 5'-monophosphate) has been synthesized using a heating method. american.edu A more specific procedure for Cr-ADP involves reacting equimolar amounts of CrCl₃·6H₂O and the disodium (B8443419) salt of ADP in water. The pH of the reaction mixture is carefully adjusted and maintained, often around 2.7, and the solution is heated to facilitate the formation of the coordination complex. One established protocol involves heating the solution at 80°C for 30 minutes. acs.org Another approach involves reacting CrCl₃·6H₂O with aspartic acid at a 1:3 molar ratio and refluxing at 60°C for several hours at an optimized pH, a method that can be adapted for nucleotide complexation. unila.ac.id

The resulting solution contains the desired Cr-ADP complex along with unreacted starting materials and potential side products. The separation of the specific isomers and purification of the final product is a critical subsequent step, typically achieved through chromatographic techniques. nih.govacs.org The final product is often a light purple solid. unila.ac.id These synthetic strategies are designed to produce coordination complexes suitable for detailed biochemical and spectroscopic analysis. american.edu

Spectroscopic Characterization Techniques for Confirming Complex Integrity and Specificity

Spectroscopic methods are indispensable for confirming the successful synthesis of Cr-ADP and for understanding its structural properties. Techniques like Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR) provide detailed insights into the coordination of the chromium ion with the ADP molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P-NMR, is a powerful tool for examining the interaction between Cr(III) and the phosphate (B84403) groups of nucleotides like ADP. nih.govoup.com The formation of a Cr-nucleotide complex is indicated by observable changes in the ³¹P-NMR spectrum. tandfonline.comnih.gov

When Cr(III) binds to ADP, it interacts with the α- and β-phosphate groups. This interaction causes a concentration-dependent downfield shift and broadening of the signals corresponding to these phosphate groups. tandfonline.comoup.comtandfonline.com These effects are not uniform across all phosphate signals; the differential shifts and broadening provide clear evidence of a direct coordinative interaction rather than just the general paramagnetic influence of the Cr(III) ion. tandfonline.comtandfonline.com The paramagnetism of Cr(III) alone would be expected to cause a more uniform downfield shift and broadening for all phosphate signals. tandfonline.com Studies have demonstrated that Cr(III) ions readily bind to di- and triphosphate nucleotides at physiological pH, confirming the formation of these stable complexes in solution. tandfonline.comoup.com

Table 1: Illustrative ³¹P-NMR Spectral Changes upon Cr(III) Binding to Nucleotides This table provides a generalized representation of expected NMR shifts based on published research findings.

| Nucleotide Moiety | Typical Chemical Shift (Free Nucleotide) | Observation upon Cr(III) Complexation | Rationale |

| α-phosphate | Varies | Downfield shift and signal broadening | Direct coordination of Cr(III) to the phosphate group. tandfonline.comtandfonline.com |

| β-phosphate | Varies | Significant downfield shift and signal broadening | Direct coordination of Cr(III) to the phosphate group. tandfonline.comtandfonline.com |

Electron Paramagnetic Resonance (EPR) spectroscopy is a key technique for studying paramagnetic species like Cr(III) and is used to elucidate the coordination environment of the metal ion in complexes such as Cr-ADP. nih.govscirp.org The EPR spectrum provides information on the electronic structure and geometry of the complex. nih.gov

For Cr(III) complexes, which typically have three unpaired electrons, EPR studies can confirm an octahedral geometry around the chromium ion. scirp.org The g-values obtained from the EPR spectra are characteristic of the complex's electronic environment. For many six-coordinate Cr(III) complexes, the g-values are typically found to be in the range of 1.98 to 2.01. scirp.org Studies on various Cr(III) complexes have used EPR to analyze the spin-Hamiltonian parameters, which provide detailed information about the ground and excited spin states. nih.gov In the context of chromium's interaction with biological molecules, EPR has also been used to characterize intermediate species, such as long-lived Cr(V)-peptide complexes formed during the reduction of Cr(VI). nih.gov The distinct g-values and hyperfine couplings observed in EPR spectra allow for the differentiation between various chromium species and their coordination spheres. nih.govacs.org

Chromatographic Approaches for Isolation and Purity Assessment in Research Contexts

Following the synthesis of Cr-ADP, chromatographic methods are essential for isolating the desired complex from unreacted precursors and byproducts, as well as for assessing its purity. nih.govsigmaaldrich.com High-Performance Liquid Chromatography (HPLC) and ion-exchange chromatography are the most commonly employed techniques. nih.govscribd.com

Ion-exchange chromatography is particularly effective for separating charged molecules like nucleotides and their metal complexes. nih.govresearchgate.net For instance, an anion exchange column can be used to separate different chromium-nucleotide isomers. nih.gov The separation is based on the differential binding of the various charged species in the reaction mixture to the charged stationary phase of the column.

HPLC, especially reversed-phase HPLC, is a versatile and widely used method for the purification and analysis of metal-nucleotide complexes. scribd.comchromatographyonline.com Specialized HPLC columns, such as those with hybrid surface technology, have been developed to mitigate the undesirable interactions between metal-sensitive analytes like nucleotide diphosphates and triphosphates and the metal surfaces of conventional stainless steel columns and systems. chromatographyonline.com This technology leads to significant improvements in peak shape, height, and width, which is crucial for accurate quantification and purity assessment. chromatographyonline.com The use of ion-paired, reverse-phase HPLC allows for the effective resolution, identification, and quantification of individual nucleotide species bound to proteins or in solution. nih.gov The sample preparation for chromatography is a critical first step, involving centrifugation or filtration to remove particulate matter that could clog the column and interfere with the separation process. sigmaaldrich.com

Molecular Mechanisms of Chromium Adenosine Diphosphate Interaction with Enzymes

Modulation of ATP Synthase Activity by Chromium(III) Adenosine (B11128) Diphosphate (B83284)

Recent studies have identified mitochondrial ATP synthase as a direct molecular target of chromium(III), providing insights into how this metal may influence cellular metabolism. nih.govresearchgate.net ATP synthase, a key enzyme in cellular bioenergetics, utilizes a proton gradient to synthesize adenosine triphosphate (ATP) from adenosine diphosphate (ADP) and inorganic phosphate (B84403) (Pi). usp.braging-us.com The interaction of chromium(III) with this enzyme has significant implications for energy regulation.

Research has demonstrated that chromium(III) directly binds to the β-subunit of ATP synthase, which contains the catalytic core of the enzyme. nih.govnih.govresearchgate.net This interaction occurs at the active site, specifically involving the catalytic residues Threonine 213 (Thr213) and Glutamic acid 242 (Glu242). nih.govhku.hk By binding to these residues and the nucleotide in the active site, Cr(III) effectively replaces the essential magnesium ion (Mg²⁺). hku.hk This binding suppresses the catalytic activity of ATP synthase in a dose- and time-dependent manner. nih.gov The binding of Cr(III) to ATP synthase can occur with nucleotides like ADP, leading to the formation of a stable, inhibitory complex. researchgate.net This stable binding effectively locks the enzyme in an inactive conformation, preventing the normal cycle of ATP synthesis and release. nih.govusp.br

The inhibition of ATP synthase by chromium(III) has profound effects on cellular energy homeostasis. nih.gov By suppressing ATP synthase activity, the cellular ratio of AMP to ATP increases. nih.gov This shift in the energy balance acts as a signal for cellular energy crisis, leading to the activation of a critical energy sensor, AMP-activated protein kinase (AMPK). nih.govnih.govresearchgate.net AMPK plays a central role in maintaining energy balance by stimulating pathways that generate ATP, such as glucose uptake and fatty acid oxidation, while inhibiting anabolic pathways that consume ATP. nih.gov The activation of AMPK through the inhibition of ATP synthase by chromium(III) provides a molecular explanation for how chromium can ameliorate hyperglycemia stress and improve glucose metabolism. nih.govhku.hk This mechanism underscores the importance of ATP synthase as a regulatory hub in cellular energy management. einstein.brplos.orgnih.gov

Investigations of Phosphotransferase (Kinase) Substrate Specificity and Reaction Mechanisms

Chromium(III) ADP (CrADP) is widely used as a paramagnetic analog for MgADP to probe the mechanisms of phosphotransferase enzymes, also known as kinases. researchgate.netacs.orgnih.gov These enzymes catalyze the transfer of a phosphoryl group from ATP to a substrate, a fundamental process in cellular signaling and metabolism. The inert nature of the CrADP complex makes it an excellent tool for studying substrate binding and the geometry of the active site. nih.gov

The paramagnetic properties of Cr(III) in the CrADP complex are leveraged in magnetic resonance studies to map the distances between the metal ion and the nuclei of other bound substrates within the enzyme's active site. researchgate.netnih.gov For instance, in pyruvate (B1213749) kinase, the distances between Cr(III) and the protons and phosphorus atom of enzyme-bound phosphoenolpyruvate (B93156) have been determined. researchgate.net These distance measurements provide critical constraints for building models of the active site's three-dimensional architecture. nih.gov

Similar approaches have been used with other kinases, such as hexokinase. In studies with yeast hexokinase, CrADP was used to determine the spatial arrangement of glucose-6-phosphate at the catalytic site. nih.gov The calculated distances suggested that while there is no direct coordination of the glucose-6-phosphate's phosphoryl group to the chromium ion, there is a close van der Waals contact, implying an associative mechanism for phosphoryl transfer. nih.gov These studies highlight the requirement for specific metal ion coordination in catalysis and the precise geometry needed for the reaction. nih.gov

| Enzyme | Role of CrADP | Key Findings |

| Pyruvate Kinase | Competitive inhibitor vs. MgADP; paramagnetic probe | Binds to the active site, replacing MgADP. researchgate.net Allows for mapping of substrate arrangement at the catalytic site. researchgate.netnih.gov |

| Hexokinase | Paramagnetic probe; inhibitor | Used to determine distances to glucose-6-phosphate, suggesting an associative phosphoryl transfer mechanism. nih.gov |

| Creatine (B1669601) Kinase | Competitive inhibitor vs. MgADP | Inert Cr(III)ADP complexes act as competitive inhibitors, allowing investigation of substrate binding specificity. nih.gov |

Interaction with Other Nucleotide-Binding Proteins and Enzymes

The utility of CrADP extends beyond ATP synthase and pyruvate kinase to a variety of other nucleotide-binding proteins.

Creatine Kinase: Studies on creatine kinase have utilized different Cr(III) and Cobalt(III) complexes of ADP to investigate substrate specificity. nih.gov These inert metal-ADP complexes act as competitive inhibitors against MgADP, and their binding affinity is influenced by the ligands coordinated to the metal ion. nih.gov For example, chromium nucleotides generally bind more strongly than their cobalt counterparts, and this binding can induce conformational changes in the enzyme. nih.gov

Hexokinase: As mentioned, magnetic resonance studies on yeast hexokinase used CrADP to probe the active site. nih.gov The presence of glucose-6-P was found to increase the enhancement of the water relaxation rate by the enzyme-bound CrADP, confirming the formation of a ternary enzyme-CrADP-glucose-6-P complex. nih.gov However, CrADP showed little to no ability to accept a phosphoryl group, with a catalytic rate of less than 0.05% of that observed with MgADP. nih.gov

Alkaline Phosphatases: These enzymes show broad substrate specificity and can hydrolyze nucleotides like ATP and ADP. scispace.com While not a primary tool for studying this specific enzyme, the principles of nucleotide interaction are relevant.

Interactions of Chromium Adenosine Diphosphate with Nucleic Acids and Other Biomolecules

Direct Binding and Coordination with Phosphate (B84403) Moieties of Nucleotides (ADP, ATP) and DNA

The interaction between chromium(III) and the phosphate groups of nucleotides is a cornerstone of its application in enzymology. Cr(III) complexes, particularly Cr-ADP and Cr-ATP, are widely used as paramagnetic probes in magnetic resonance studies to elucidate the spatial arrangement of substrates at the active sites of enzymes. researchgate.netmdpi.com

Research using 31P NMR spectroscopy has shown that chromium(III) complexes can form outer-sphere complexes with ATP. nih.gov In these arrangements, the chromium ion does not directly bind to the phosphate groups but interacts through its hydration shell. The binding constant for the interaction between trisethylenediamine chromium(III) and ATP has been determined to be approximately 500 mol⁻¹ dm³ at a pH of 7.00. nih.gov However, direct inner-sphere coordination, where Cr(III) displaces a proton or another cation to bind directly to the phosphate oxygens, is also well-documented and crucial for its use as a stable nucleotide analogue. spandidos-publications.comacs.org Mass spectrometry studies have confirmed that Cr(III) can attach to both the phosphate moiety and the base of nucleotides. springermedizin.de

In studies of pyruvate (B1213749) kinase, Cr-ADP was used as a substitution-inert paramagnetic analogue of Mg-ADP. researchgate.net These experiments demonstrated that Cr-ADP binds to the active site and can promote the enzyme-catalyzed enolization of pyruvate, effectively replacing Mg-ADP. researchgate.net This indicates a functional interaction where the Cr-ADP complex mimics the natural substrate complex. By measuring the paramagnetic effects of Cr-ADP on the nuclear relaxation rates of protons and phosphorus atoms of other bound substrates, researchers can calculate precise distances within the active site. researchgate.net

Similarly, studies on yeast hexokinase have used Cr-ADP to map distances between the nucleotide and the glucose-6-phosphate substrate. mdpi.com The paramagnetic effect of enzyme-bound Cr-ADP on the relaxation rates of the ³¹P-nucleus and protons of glucose-6-phosphate allowed for the calculation of the distance between the Cr³⁺ ion and the phosphorus atom of glucose-6-phosphate as 6.6 ± 0.7 Å. mdpi.comnih.gov These findings suggest a van der Waals contact between a phosphoryl oxygen of the substrate and the hydration sphere of the metal ion on Cr-ADP, rather than direct coordination. mdpi.comnih.gov X-ray absorption spectroscopy has also provided insight into chromium coordination, showing that Cr³⁺ can be octahedrally coordinated to two phosphate groups and four water molecules in certain crystal structures. aacrjournals.org

The affinity of protein complexes for DNA can also be modulated by the presence of nucleotides like ADP. For instance, the RSC chromatin remodeling complex shows reduced affinity for DNA in the presence of ADP, suggesting that nucleotide binding induces conformational changes that affect DNA interaction. portlandpress.com While these studies typically use standard ADP, the principles of nucleotide-induced conformational changes are relevant to understanding how a stable analogue like Cr-ADP might lock an enzyme into a specific state.

| Enzyme/System | Technique(s) Used | Key Finding | Reference |

|---|---|---|---|

| Pyruvate Kinase | Kinetic and Magnetic Resonance Studies | Cr-ADP replaces Mg-ADP at the active site, and the rates of enolization are comparable to those with Mg-ATP. | researchgate.net |

| Yeast Hexokinase | Nuclear Relaxation Rate Measurements | Calculated a Cr³⁺ to phosphorus distance of 6.6 ± 0.7 Å, suggesting van der Waals contact between the substrate's phosphoryl group and the Cr-ADP's hydration sphere. | mdpi.comnih.gov |

| ATP in Solution | 31P NMR Spectroscopy | Formation of outer-sphere complexes between Cr(III) and ATP was observed, with a binding constant of ~500 mol⁻¹ dm³. | nih.gov |

| Mitochondrial ATPase | Kinetic Studies | The chromium complexes of ATP and ADP affect the kinetic properties of the enzyme. | nih.gov |

| Nucleosides/Dinucleotides | Mass Spectrometry | Cr(III) attaches to both the phosphate groups and the base moieties (especially cytosine and guanine) in nucleotides. | springermedizin.de |

Influence on Poly(ADP-ribosyl)ation Processes: Molecular Insights into Enzyme-Substrate Dynamics

Poly(ADP-ribosyl)ation (PARylation) is a critical post-translational modification where poly(ADP-ribose) (PAR) polymers are synthesized and attached to target proteins. nih.gov This process is primarily catalyzed by Poly(ADP-ribose) polymerases (PARPs), with PARP1 being the most prominent member. nih.gov The PARP enzymes use nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) as a substrate to sequentially add ADP-ribose units to acceptor proteins, forming long, often branched, polymers. nih.gov This dynamic process is integral to numerous cellular functions, most notably the DNA damage response (DDR). nih.gov

The enzyme-substrate dynamics of PARP1 are tightly regulated. In its resting state, PARP1 has low catalytic activity. nih.gov Upon detection of DNA strand breaks, PARP1 binds to the damaged site, leading to a significant conformational change that stimulates its catalytic activity by up to several hundred-fold. The enzyme then transfers the ADP-ribose moiety from NAD⁺ to an acceptor, which can be the PARP1 enzyme itself (automodification) or other nuclear proteins like histones. This PAR synthesis acts as a scaffold to recruit other DNA repair factors to the site of damage. portlandpress.com The process is highly dynamic, with the PAR polymers being rapidly degraded by enzymes such as PAR glycohydrolase (PARG). Divalent metal cations like Mg²⁺ are known to stimulate DNA-dependent PAR synthesis. nih.gov

The direct influence of Chromium Adenosine (B11128) Diphosphate (B83284) (Cr-ADP) on the enzymatic process of PARylation is not well-documented in scientific literature. The substrate for PARPs is NAD⁺, not free ADP or ATP. Therefore, Cr-ADP, a stable analogue of Mg-ADP, would not be expected to directly participate as a substrate or a direct competitive inhibitor in the same way it does for kinases.

However, chromium compounds, particularly in the hexavalent [Cr(VI)] and trivalent [Cr(III)] states, have an indirect but significant influence on the PARylation process through their ability to induce DNA damage and apoptosis. Cr(VI), a known carcinogen, can generate reactive oxygen species and Cr(III)-DNA adducts, leading to DNA strand breaks. This genotoxic stress is a potent activator of PARP1. Studies have shown that Cr(VI) exposure leads to the activation of PARP1 as part of the cellular response to DNA damage. Furthermore, both Cr(VI) and certain Cr(III) complexes have been shown to induce apoptosis, a process in which the cleavage of PARP by caspases is a key event. spandidos-publications.comnih.gov For instance, exposure of human renal cells to Cr(VI) resulted in the upregulation of cleaved PARP, a hallmark of apoptosis. spandidos-publications.com Similarly, specific Cr(III) complexes have been found to induce PARP cleavage in lymphocytes. nih.gov

Advanced Biophysical and Computational Approaches to Chromium Adenosine Diphosphate Studies

Magnetic Resonance Studies for Spatial Arrangement and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and conformation of molecules in solution. copernicus.orgcopernicus.org In the study of enzyme-nucleotide complexes, chromium(III)-adenosine diphosphate (B83284) (Cr-ADP) serves as an invaluable tool. nih.govcapes.gov.br As a paramagnetic analogue of the biologically essential Mg-ADP, the Cr(III) ion in Cr-ADP is substitution-inert, meaning it exchanges ligands very slowly, which makes it ideal for structural studies of enzyme active sites. researchgate.net

The primary method involves measuring the paramagnetic effect of the Cr³⁺ ion on the nuclear relaxation rates of nearby atomic nuclei. nih.gov Specifically, the longitudinal relaxation rate (1/T₁), is measured for protons and phosphorus atoms of substrates or amino acid residues within the enzyme's catalytic site. researchgate.netnih.gov The paramagnetic Cr³⁺ ion enhances the relaxation rates of these nuclei, and the magnitude of this enhancement is dependent on the distance between the Cr³⁺ ion and the observed nucleus.

Research on enzymes like yeast hexokinase and rabbit muscle pyruvate (B1213749) kinase has utilized this approach to map the spatial arrangement of substrates relative to the nucleotide binding site. researchgate.netnih.gov In studies with yeast hexokinase, the binding of Cr-ADP was monitored by observing the enhancement of the paramagnetic effect on the 1/T₁ of water protons. nih.gov By measuring these effects, researchers can calculate the distances between the enzyme-bound Cr³⁺ and specific atoms of other bound molecules, such as a substrate. nih.gov For example, in the ternary complex of hexokinase, Cr-ADP, and glucose-6-phosphate, precise distances from the chromium ion to the phosphorus and anomeric protons of glucose-6-phosphate were determined. nih.gov These distance measurements provide critical constraints for building accurate models of the enzyme's active site during catalysis. nih.gov

Table 1: Interatomic Distances in the Hexokinase Active Site Determined by Magnetic Resonance Studies

The following table presents key distance calculations derived from the paramagnetic effects of enzyme-bound Cr-ADP on the relaxation rates of the ³¹P-nucleus and carbon-bound protons of glucose-6-P in the enzyme-ADPCr-glucose-6-P complex. nih.gov

| From | To | Calculated Distance (Å) | Reference |

|---|---|---|---|

| Cr³⁺ | Phosphorus of Glucose-6-P | 6.6 ± 0.7 | nih.gov |

| Cr³⁺ | α-anomeric proton of Glucose-6-P | 8.9 | nih.gov |

| Cr³⁺ | β-anomeric proton of Glucose-6-P | 9.7 | nih.gov |

Computational Modeling and Molecular Dynamics Simulations of Chromium-Nucleotide Interactions

Computational chemistry provides a theoretical lens to examine the intricate interactions between chromium and nucleotides like ADP. nih.gov These methods complement experimental techniques by offering a detailed, dynamic picture of molecular behavior, which can be difficult to capture through empirical observation alone. pnas.org Molecular dynamics (MD) simulations and quantum mechanical calculations are central to predicting how these molecules bind and how their electronic structures are mutually influenced. oup.com

The prediction of how a metal ion like Cr(III) coordinates with a nucleotide is fundamental to understanding its function. Computational approaches, such as those using consistent force fields (CFF) or Density Functional Theory (DFT), are employed to model and predict the most stable binding geometries. researchgate.netresearchgate.net

Conformational analysis can be performed to determine the energy-minimized structures of different potential isomers of a Cr(III)-ligand complex. researchgate.net For instance, in studies of Cr(III) complexes with ligands similar to nucleotides, computational methods have been used to identify the global minimum energy conformation among several possibilities. researchgate.net DFT calculations have been effectively used to show that a flavonoid ligand coordinates to one of three Cr(III) centers in a bidentate fashion through specific oxygen atoms, a finding that aligns with experimental results. science.gov Similarly, DFT can predict the energetics of Cr(III) binding to simple models of peptides, revealing the favorability of certain coordination arrangements, such as binding to a deprotonated C-terminus. researchgate.net These theoretical predictions are crucial for interpreting experimental data and for generating hypotheses about the specific interactions between Cr(III) and the phosphate (B84403) and base moieties of adenosine (B11128) diphosphate.

The interaction between chromium and ADP not only defines the geometry of the complex but also perturbs its electronic structure. Advanced computational methods are used to study these electronic effects in detail.

The Electron Localization Function (ELF) is a theoretical tool used to visualize the probability of finding an electron near a reference electron of the same spin. researchgate.net ELF analysis helps to distinguish different types of chemical bonds (covalent, ionic, metallic) and to identify the locations of electron pairs. researchgate.netresearchgate.net In chromium-containing systems, ELF calculations can reveal the degree of electron localization. researchgate.net An ELF value approaching 1.0 signifies highly localized electrons, characteristic of covalent bonds or lone pairs, whereas a value around 0.5 is indicative of delocalized electrons in metallic bonds. researchgate.net Studying the ELF can thus clarify the nature of the coordinate bonds between the Cr(III) ion and the oxygen atoms of the ADP phosphate groups.

Furthermore, computational models like DFT combined with Dynamical Mean-Field Theory (DFT+DMFT) or the quasiparticle self-consistent GW (QSGW) approximation are used to investigate the complex electronic structure of chromium-containing materials. aps.orgaps.orgru.nl These studies show that introducing chromium can significantly alter the electronic properties of a system. aps.org Key findings from such advanced calculations include:

Increased Electronic Correlations : The presence of chromium can enhance the effects of electron-electron correlation, which are crucial in determining the material's electronic and magnetic properties. aps.org

Charge Transfer : Correlation effects can induce the transfer of charge between chromium and neighboring atoms, a phenomenon not always captured by simpler theoretical models. aps.org

Perturbation of Electronic Bands : The binding of chromium perturbs the energy levels (bands) of the system. aps.orgru.nl Weak perturbations, such as the interaction with a ligand, can modify the hybridization between chromium's d-orbitals and the p-orbitals of the ligand atoms, leading to qualitative changes in the valence band structure. aps.orgru.nl

These theoretical insights into electron localization and electronic perturbations are essential for a complete understanding of why Cr-ADP is a stable and effective mimic of Mg-ADP in biochemical studies.

Table 2: Computational Methods in the Study of Chromium Complexes

This table summarizes the application of various computational techniques to understand the properties of chromium-containing systems.

| Computational Method | Application/Finding | Reference |

|---|---|---|

| Consistent Force Field (CFF) | Conformational analysis and determination of minimum energy isomers for Cr(III) complexes. | researchgate.net |

| Density Functional Theory (DFT) | Prediction of binding modes and reaction energetics for Cr(III) with organic ligands. | researchgate.netscience.gov |

| Electron Localization Function (ELF) | Visualization of chemical bonding and electron pair localization in chromium systems. | researchgate.netresearchgate.net |

| DFT + Dynamical Mean-Field Theory (DMFT) | Demonstrates that Cr doping increases electronic correlations and induces charge transfers. | aps.org |

| Quasiparticle Self-Consistent GW (QSGW) | Shows that weak perturbations from ligands can qualitatively modify the valence band structure. | aps.orgru.nl |

Concluding Perspectives on Chromium Adenosine Diphosphate As a Research Paradigm

Current Impact on Understanding Enzyme Catalysis and Regulation

The utility of chromium (III) nucleotide complexes, particularly CrADP, stems from their substitution-inert nature. Unlike the labile Mg²⁺ ion in MgADP, the Cr³⁺ ion forms a kinetically stable complex with ADP, making it an excellent mimic of the natural substrate for many enzymes, especially kinases. This property has allowed for detailed investigations into enzyme structure and function that would be impossible with the physiological substrate.

One of the primary applications of CrADP is as a competitive inhibitor in kinetic studies. By competing with MgADP for the active site, CrADP allows for the determination of key kinetic parameters and provides insights into the binding interactions of the nucleotide substrate. nih.gov For example, studies on creatine (B1669601) kinase have utilized various Cr(H₂O)₄₋ₙ(NH₃)ₙADP complexes to probe the specificity of substrate binding. These inert complexes act as competitive inhibitors against MgADP, and their binding affinities have helped to elucidate the role of specific functional groups and the protonation state of active site residues in catalysis. nih.gov

Furthermore, the paramagnetic properties of the Cr³⁺ ion make CrADP a powerful probe in spectroscopic studies. nih.gov Techniques such as Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR) spectroscopy leverage the paramagnetic effects of CrADP to map distances between the metal ion and other nuclei in the enzyme's active site. nih.gov This has been instrumental in determining the spatial arrangement of substrates and the coordination geometry of the metal-nucleotide complex within the catalytic center of enzymes like pyruvate (B1213749) kinase. nih.gov Such studies have provided direct evidence for the proximity of substrates, supporting specific mechanistic proposals like the Sₙ2-type phosphoryl transfer. wiley.com

The impact of CrADP extends to the study of complex multi-subunit enzymes like mitochondrial F₁-ATPase. Research has shown that Cr³⁺-ADP can competitively inhibit this enzyme, which is central to cellular energy production. e-bookshelf.de By replacing Mg²⁺ at the catalytic site, Cr³⁺ has been used to investigate the enzyme's catalytic activity and the role of metal ions in ATP synthesis. e-bookshelf.deacs.org

Table 1: Selected Research Findings on the Impact of CrADP in Enzyme Studies

| Enzyme Investigated | Research Technique(s) | Key Findings and Impact on Understanding |

| Creatine Kinase | Kinetic analysis, pH-rate profiles | CrADP analogs act as competitive inhibitors, revealing that the enzyme's acid-base catalyst (likely a histidine) has its pK perturbed upon nucleotide binding, suggesting a conformational change is crucial for catalysis. nih.gov |

| Pyruvate Kinase | NMR, EPR, Kinetic analysis | CrADP serves as a paramagnetic probe to determine inter-substrate distances, supporting a direct phosphoryl transfer mechanism (Sₙ2). It also confirmed that CrADP replaces MgADP at the active site. nih.govwiley.com |

| Mitochondrial F₁-ATPase | Enzyme activity assays, ICP-MS | Cr³⁺-ADP competitively inhibits the enzyme by replacing Mg²⁺. This has been used to probe the mechanism of ATP synthesis and the role of the metal ion in catalysis. e-bookshelf.deacs.org |

| 3-Phosphoglycerate Kinase | Kinetic and stereochemical analysis | The reactivity and stereospecificity of Cr(III)ATP and by extension, the binding modes of Cr(III)ADP, have been used to understand the structure of the metal-nucleotide substrate in the active site. acs.org |

Future Directions in the Application of Chromium Adenosine (B11128) Diphosphate (B83284) Analogs

The foundational success of CrADP as a research tool paves the way for the development of more sophisticated and targeted analogs. The future of this field lies in creating novel CrADP derivatives that can answer more complex questions about enzyme dynamics, regulation, and their roles in cellular pathways.

One promising avenue is the synthesis of CrADP analogs with tailored functionalities. By chemically modifying the adenine (B156593) or ribose portions of the molecule, it is possible to create probes with enhanced specificity or reporting capabilities. For instance, attaching fluorescent moieties to CrADP could allow for real-time tracking of enzyme-substrate interactions using techniques like Förster Resonance Energy Transfer (FRET). rsc.org This would provide dynamic information on conformational changes during the catalytic cycle.

Another exciting direction is the development of CrADP-based affinity reagents. liverpool.ac.uk These molecules could be used to isolate and identify novel ADP-binding proteins from complex cellular lysates, expanding our understanding of the ADP-regulome. Photo-cross-linking CrADP analogs could also be designed to covalently trap and identify transiently interacting proteins, providing a snapshot of the dynamic protein networks that are regulated by ADP.

The application of CrADP analogs as paramagnetic probes is also set to evolve. biotechniques.com Future research could focus on creating a wider range of Cr(III)-nucleotide probes with different linkers and chelating groups to provide more precise structural constraints in NMR and EPR studies. researchgate.net These advanced probes could be used to study larger and more complex enzyme systems, including those embedded in membranes, which remain challenging for traditional structural biology methods.

Furthermore, the development of biosensors based on CrADP analogs holds significant potential for both basic research and diagnostics. pnas.org Genetically encoded or synthetic biosensors that can detect changes in CrADP analog binding could be used to monitor the activity of specific kinases or other ADP-dependent enzymes in living cells, offering insights into signaling pathways in health and disease. pnas.org

Table 2: Potential Future Applications of Chromium Adenosine Diphosphate Analogs

| Application Area | Type of CrADP Analog | Target Enzyme/Protein Class | Expected Scientific Advancement |

| Real-Time Enzyme Dynamics | Fluorescently Labeled CrADP | Kinases, ATPases, Dehydrogenases | Elucidation of conformational changes and dynamics during the catalytic cycle in real-time within cellular environments. rsc.org |

| Proteome-Wide Profiling | Biotinylated or Photo-reactive CrADP | All ADP-binding proteins | Identification of novel ADP-dependent enzymes and regulatory proteins, mapping of cellular ADP interaction networks. liverpool.ac.uk |

| High-Resolution Structural Biology | CrADP with Novel Chelators/Linkers | Large enzyme complexes, membrane proteins | More precise distance and orientation restraints for determining the structure of challenging biological macromolecules. biotechniques.comresearchgate.net |

| In Vivo Enzyme Activity Sensing | CrADP-based FRET or BRET sensors | Specific kinases involved in signaling | Monitoring the activity of specific enzymes within living cells to understand their role in complex signaling cascades. pnas.org |

Unanswered Questions and Emerging Research Avenues in Chromium-Nucleotide Biochemistry

Despite the progress made, several fundamental questions in chromium-nucleotide biochemistry remain unanswered. These questions represent exciting frontiers for future research and are crucial for a complete understanding of the bioinorganic chemistry of chromium.

A primary unanswered question revolves around the precise nature of the interaction between Cr³⁺ and nucleotides in a physiological context. While the coordination chemistry of Cr(III) with the phosphate (B84403) groups of ADP has been studied, the influence of the cellular milieu—with its complex mixture of competing metal ions, ligands, and macromolecules—on the formation, stability, and structure of CrADP complexes is not fully understood. nih.govwiley.com How does the cell's intricate chemical environment dictate the speciation of chromium-nucleotide adducts?

Another significant area of inquiry is the potential biological role of chromium itself. The essentiality of chromium in human metabolism is a topic of ongoing debate. wiley.comresearchgate.net Could naturally occurring chromium-nucleotide complexes play a role in cellular processes beyond their use as laboratory tools? Investigating whether CrADP or similar complexes form in vivo and interact with specific cellular targets could provide new insights into chromium's biological functions or its mechanisms of toxicity. researchgate.netnumberanalytics.com

The interaction of chromium with nucleic acids, in general, presents a complex puzzle. While research has focused on chromium-induced DNA damage, the specific mechanisms by which Cr(III) interacts with the bases and the phosphate backbone of both DNA and RNA nucleotides require further clarification. wiley.com Understanding these interactions is critical, as they may underlie the genotoxic effects of chromium exposure.

Emerging research avenues are poised to address these questions. The integration of high-level computational and quantum mechanical calculations with experimental data will be crucial for predicting and understanding the behavior of chromium-nucleotide complexes in biological systems. Advanced analytical techniques, such as high-resolution mass spectrometry and X-ray absorption spectroscopy, will be instrumental in identifying and characterizing the structure of chromium-nucleotide adducts formed in vitro and potentially in vivo.

Table 3: Unanswered Questions and Research Avenues in Chromium-Nucleotide Biochemistry

| Unanswered Question | Rationale and Significance | Potential Research Avenues |

| What is the precise structure and stability of CrADP in a cellular environment? | The biological activity and utility as a probe depend on the exact coordination. The cellular environment contains many competing ligands that could alter the complex. nih.gov | Advanced spectroscopic techniques (e.g., in-cell NMR), computational modeling, development of cellular chromium speciation methods. |

| Does CrADP or similar chromium-nucleotide complexes form in vivo and have a biological function? | This addresses the long-standing debate on chromium's essentiality and could reveal novel roles for this metal in biology or toxicology. researchgate.netnumberanalytics.com | Ultrasensitive mass spectrometry to detect chromium adducts on nucleotides in biological samples, functional genomic screens to identify proteins that interact with Cr-nucleotides. |

| How does the interaction of Cr³⁺ with the nucleotide base versus the phosphate backbone influence its biological effects? | The site of interaction (base vs. phosphate) likely determines the downstream consequences, such as enzyme inhibition or DNA damage. wiley.com | Site-specific mutagenesis of enzyme active sites, synthesis of nucleotide analogs with modified bases or phosphate groups, structural studies of Cr³⁺ bound to different nucleotide fragments. |

| Can we develop CrADP-based therapeutics? | Given that CrADP is a potent inhibitor of certain enzymes, targeted CrADP analogs could potentially be developed as drugs for diseases involving hyperactive kinases. | Rational drug design based on kinase structures, synthesis of cell-permeable CrADP prodrugs, high-throughput screening of CrADP analog libraries against disease-relevant enzymes. |

Q & A

Q. How is adenosine diphosphate (ADP) structurally distinguished from adenosine triphosphate (ATP) in energy metabolism studies?

ADP lacks the terminal phosphate group present in ATP, making it a critical intermediate in cellular energy transfer. Analytical techniques like capillary zone electrophoresis (CZE) or high-performance liquid chromatography (HPLC) can separate and quantify ATP, ADP, and AMP in biological samples. For example, CZE measurements in cardiac tissues demonstrated baseline ATP:ADP ratios of 3.2:1, with statistical validation via Student’s t-test . Differential scanning fluorimetry (DSF) further distinguishes ligand-binding stability, where ADP binding alters protein thermal stability by 2–4°C compared to ATP .

Q. What methodological approaches are used to analyze ADP stability in enzymatic assays?

ADP degradation in vitro is minimized using refrigerated autosamplers (4–8°C) and low-actinic glassware to prevent photodegradation. Buffers like ammonium phosphate (pH 10) stabilize ADP during HPLC analysis, with validation via ANOVA and Tukey’s HSD test for replicate consistency (p < 0.05) . For long-term storage, lyophilized ADP is preferred, with reconstitution in anhydrous solvents to avoid hydrolysis .

Q. How does ADP function as a substrate or product in kinase assays?

In glycerol kinase assays , ADP is produced when ATP phosphorylates glycerol. Enzyme activity is quantified via ADP accumulation using coupled spectrophotometric assays (e.g., NADH oxidation at 340 nm) . Controls must include ATP-free baselines to distinguish non-enzymatic ADP formation .

Advanced Research Questions

Q. What experimental designs are optimal for studying chromium-ADP complexes in ATPase inhibition?

Chromium-ADP complexes (e.g., Cr-ADP) act as non-hydrolyzable analogs to probe ATPase mechanisms. Kinetic assays using rat liver mitochondria show Cr-ADP binds regulatory ATPase sites, reducing Vmax by 40–60% compared to ATP. Data interpretation requires Michaelis-Menten analysis with Lineweaver-Burk plots to differentiate competitive vs. non-competitive inhibition . Contradictions in inhibition efficacy (e.g., 30% vs. 60% inhibition in beef heart vs. rat liver ATPases) may arise from species-specific enzyme conformations .

Q. How do mitochondrial transporters interact with ADP-chromium complexes?

SLC25A42 , a mitochondrial carrier, co-transports ADP and Coenzyme A. Cr-ADP competes with native ADP, reducing transport efficiency by 70% in siRNA-silenced models. Quantification via LC-MS/MS in mitochondrial extracts reveals Cr-ADP accumulation (≥15 µM) disrupts adenylate energy charge (AEC < 0.8), triggering AMPK activation .

Q. What advanced techniques resolve contradictions in ADP’s role as a metabolic regulator?

Discrepancies in ADP’s allosteric effects (e.g., glycolysis activation vs. oxidative phosphorylation inhibition) are addressed via 13C-isotope tracing and NMR metabolomics . For instance, ADP (1–5 mM) increases glycolytic flux by 2-fold in astrocytes but suppresses mitochondrial respiration by 30% in CZE-validated models .

Methodological Best Practices

Q. How are ADP-chromium complexes synthesized and characterized for mechanistic studies?

Cr-ADP is synthesized by incubating ADP with CrCl3 (1:2 molar ratio, pH 7.4, 37°C). Purity is confirmed via FT-IR (phosphate-Cr stretching at 950 cm⁻¹) and ICP-MS (Cr:ADP stoichiometry ≥1:1). Stability tests (4–48 hours, 25°C) show <10% degradation under argon atmospheres .

Q. What statistical frameworks are critical for analyzing ADP-related metabolic data?

Mixed-effects models account for biological variability in ADP quantification (e.g., cell type-specific ATP:ADP ratios). Replicate analysis (n ≥ 4) with Tukey’s HSD ensures significance thresholds (p < 0.05) for ligand-binding studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.